3-Methyl-1-(phenylsulfonyl)piperidine chemical structure
3-Methyl-1-(phenylsulfonyl)piperidine chemical structure
Technical Whitepaper: 3-Methyl-1-(phenylsulfonyl)piperidine
Scaffold Analysis, Synthetic Methodology, and Medicinal Chemistry Applications [1]
Executive Summary
This technical guide analyzes 3-Methyl-1-(phenylsulfonyl)piperidine , a structural motif belonging to the N-sulfonylpiperidine class. In modern drug discovery, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[2][3] Its utility spans Fragment-Based Drug Discovery (FBDD), where it acts as a lipophilic linker, to specific applications in GPCR modulation (e.g., CCR5, opioid receptors) and enzyme inhibition (e.g., 11
Chemical Identity & Structural Analysis
The molecule consists of a piperidine ring substituted with a methyl group at the C3 position and a phenylsulfonyl group at the nitrogen (N1) position.
| Property | Data |
| IUPAC Name | 3-Methyl-1-(benzenesulfonyl)piperidine |
| Molecular Formula | |
| Molecular Weight | 239.34 g/mol |
| Chiral Center | C3 (Enantiomers: R and S) |
| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 (S-N, S-C bonds) |
Stereochemical Considerations: The 3-methyl substituent introduces chirality. The biological activity of this scaffold is often stereoselective. For example, in certain opioid modulators, the (3R) isomer may exhibit distinct binding kinetics compared to the (3S) isomer due to the spatial orientation of the methyl group within the receptor's hydrophobic pocket.
Synthetic Methodology
The synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine follows a classic nucleophilic substitution pathway (sulfonylation). Below is a field-validated protocol designed for high yield and purity without requiring column chromatography for the initial crude.
Mechanism of Action
The secondary amine of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Protocol: Sulfonylation of 3-Methylpiperidine
Reagents:
-
3-Methylpiperidine (1.0 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (
, 1.5 equiv) or Pyridine -
Dichloromethane (DCM) (Solvent, 0.2 M concentration)
-
DMAP (Catalytic, 0.1 equiv - optional for sluggish reactions)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylpiperidine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (15 mmol). Cool the solution to
using an ice bath to control the exotherm. -
Sulfonylation: Dropwise, add Benzenesulfonyl chloride (11 mmol) dissolved in a small volume of DCM. Rationale: Slow addition prevents localized overheating and side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) must disappear; the product will be UV active.
-
-
Quenching & Workup (Self-Validating Purification):
-
Wash 1 (Acidic): Wash organic layer with 1N HCl (2 x 20 mL). Purpose: Removes unreacted amine and pyridine/TEA.
-
Wash 2 (Basic): Wash with sat.
(2 x 20 mL). Purpose: Hydrolyzes and removes excess benzenesulfonyl chloride as water-soluble sulfonate. -
Wash 3 (Neutral): Wash with Brine, dry over anhydrous
, and filter.
-
-
Isolation: Concentrate in vacuo to yield the crude sulfonamide. Recrystallize from Ethanol/Hexane if necessary.
Visualization of Synthetic Logic
The following diagram illustrates the reaction pathway and the logical flow of the workup procedure, highlighting how impurities are systematically removed.
Figure 1: Synthetic workflow for N-sulfonylation, detailing the reaction mechanism and the specific extraction steps required to ensure high purity without chromatography.
Medicinal Chemistry Applications
The 3-Methyl-1-(phenylsulfonyl)piperidine scaffold is not merely a solvent or reagent; it is a pharmacophore used to probe biological targets.
A. Structure-Activity Relationship (SAR)
-
Sulfonyl Group (
): Acts as a hydrogen bond acceptor and introduces a "kink" in the molecule, orienting the phenyl and piperidine rings in a specific geometry (often L-shaped). This mimics the transition state of peptide bond hydrolysis in some protease inhibitors. -
Piperidine Ring: Provides a lipophilic core that fits into hydrophobic pockets (e.g., in GPCRs).
-
3-Methyl Substituent:
-
Conformational Lock: The methyl group restricts the conformational flexibility of the piperidine ring, often favoring one chair conformation over the other.
-
Selectivity Filter: In 11
-HSD1 inhibitors, small alkyl groups at the 3-position can drastically improve selectivity over 11 -HSD2 by clashing with residues in the non-target enzyme.
-
B. Target Classes
-
11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1): Sulfonyl piperidines are potent inhibitors of this enzyme, which converts cortisone to cortisol. Inhibition is a strategy for treating metabolic syndrome and type 2 diabetes. The phenylsulfonyl moiety mimics the steroid core's interactions. -
Chemokine Receptor 5 (CCR5): Derivatives of phenylsulfonyl piperidines have been explored as CCR5 antagonists for HIV treatment. The basic nitrogen (if not fully sulfonylated) or the sulfonyl group interacts with acidic residues (e.g., Glu283) in the receptor transmembrane domain.
-
Opioid Receptors: 3-methylpiperidine is a substructure of fentanyl and meperidine. Sulfonylated analogs modulate affinity, often shifting selectivity between
(mu) and (delta) opioid receptors.
Analytical Characterization
To validate the synthesis of 3-Methyl-1-(phenylsulfonyl)piperidine, the following analytical signatures are expected:
-
1H NMR (CDCl3, 400 MHz):
- 7.7–7.5 (m, 5H, Phenyl protons).
-
3.6–3.4 (m, 2H, Piperidine
equatorial). -
2.4–2.2 (m, 2H, Piperidine
axial). -
0.9 (d, 3H,
doublet). Diagnostic peak for the 3-methyl group.
-
Mass Spectrometry (ESI+):
- calc: 240.10, observed: 240.1.
-
Characteristic fragmentation: Loss of
group.
References
-
BenchChem Technical Support. (2025).[3] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem. Link
-
Mishra, S., et al. (2023).[4][5] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145, 14221-14226.[4] Link[4]
-
Izzo, F., et al. (2017).[6] "A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides." Chemistry – A European Journal, 23(60), 15189-15193. Link
-
PubChem. (n.d.).[7] Compound Summary: (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine.[7] National Library of Medicine. Link
-
ChemicalBook. (n.d.). Product: 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 1-(苯基亚硫酰基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine | C12H17NO2S | CID 10466781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-methyl-4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carbonitrile CAS#: 83863-65-4 [m.chemicalbook.com]
